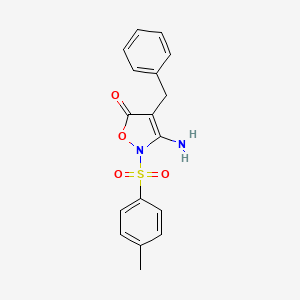

3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one

Description

3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one is a substituted isoxazolone derivative characterized by:

- A benzyl group at position 4, which enhances lipophilicity and may influence binding interactions.

- A tosyl (p-toluenesulfonyl) group at position 2, contributing to electron-withdrawing effects and stability.

Properties

CAS No. |

6940-74-5 |

|---|---|

Molecular Formula |

C17H16N2O4S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

3-amino-4-benzyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C17H16N2O4S/c1-12-7-9-14(10-8-12)24(21,22)19-16(18)15(17(20)23-19)11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 |

InChI Key |

SNCQDQQXUKQYKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=O)O2)CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.

Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May exhibit biological activity, making it a candidate for drug development.

Medicine: Potential use in the development of pharmaceuticals due to its structural features.

Industry: Could be used in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues: Isoxazolone Derivatives

(R)-(+)-4-(2-Chlorobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one

(R)-(+)-4-Fluoro-4-(4-nitrobenzyl)-3-phenylisoxazol-5(4H)-one

| Property | 3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one | (R)-(+)-4-(2-Chlorobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one | (R)-(+)-4-Fluoro-4-(4-nitrobenzyl)-3-phenylisoxazol-5(4H)-one |

|---|---|---|---|

| Substituent at Position 4 | Benzyl | 2-Chlorobenzyl | 4-Nitrobenzyl |

| Substituent at Position 2 | Tosyl (electron-withdrawing) | Phenyl | Phenyl |

| Functional Group at Position 3 | Amino (-NH₂) | None (fluorine at position 4) | None (fluorine at position 4) |

| Potential Reactivity | Enhanced nucleophilicity (amino group) | Electrophilic due to Cl⁻ and F⁻ | High electrophilicity (NO₂ group) |

Key Observations :

- Tosyl vs. Phenyl Groups : The tosyl group at position 2 in the target compound may improve stability and solubility compared to phenyl substituents in analogues .

- Substituent Effects: Electron-withdrawing groups (Cl⁻, NO₂) in analogues increase electrophilicity, whereas the benzyl group in the target compound balances lipophilicity and steric effects.

Heterocyclic Analogues: Thiazol-4(5H)-one Derivatives

describes (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues. While structurally distinct (thiazolone vs. isoxazolone core), these compounds share:

- Substituted benzyl groups , influencing solubility and intermolecular interactions.

- Amino functionalities, critical for bioactivity (e.g., antimicrobial properties via MIC50 assays) .

| Property | This compound | Thiazol-4(5H)-one Analogues |

|---|---|---|

| Core Heterocycle | Isoxazolone (oxygen and nitrogen) | Thiazolone (sulfur and nitrogen) |

| Synthetic Accessibility | Likely requires multi-step synthesis | Mild conditions, high yields |

| Bioactivity Potential | Unreported in evidence | Demonstrated MIC50 values |

Key Observations :

Biological Activity

5-Propan-2-ylcytidine, also known as isopropylcytidine, is a nucleoside analog that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of 5-Propan-2-ylcytidine typically involves the modification of cytidine, where the 5-position is substituted with a propan-2-yl group. Various synthetic routes have been developed to optimize yield and purity, including chemical and enzymatic methods.

Biological Activity

5-Propan-2-ylcytidine exhibits a range of biological activities, particularly in antiviral and anticancer applications.

Antiviral Activity

Research indicates that 5-Propan-2-ylcytidine demonstrates significant antiviral properties against various viruses. For instance, it has shown efficacy against hepatitis C virus (HCV) and other RNA viruses by inhibiting viral replication. The mechanism of action involves interference with viral RNA synthesis, which is crucial for viral propagation.

Anticancer Activity

In vitro studies have demonstrated that 5-Propan-2-ylcytidine possesses cytotoxic effects on several cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). The compound's cytotoxicity appears to be concentration-dependent, with higher concentrations leading to increased cell death.

Data Table: Summary of Biological Activities

| Activity Type | Target | Mechanism | Reference |

|---|---|---|---|

| Antiviral | HCV | Inhibition of RNA synthesis | |

| Anticancer | A549 | Induction of apoptosis | |

| Anticancer | MCF-7 | Cell cycle arrest |

Case Studies

Several studies have focused on the biological activity of 5-Propan-2-ylcytidine:

- Antiviral Efficacy Study : A study evaluated the antiviral effects of 5-Propan-2-ylcytidine against HCV in vitro. Results indicated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent for HCV infection.

- Cytotoxicity Assessment : In another study, the compound was tested on A549 cells using an MTT assay to assess cell viability post-treatment. The results showed that at a concentration of 100 µM, 5-Propan-2-ylcytidine reduced cell viability significantly compared to untreated controls.

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting its potential for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.